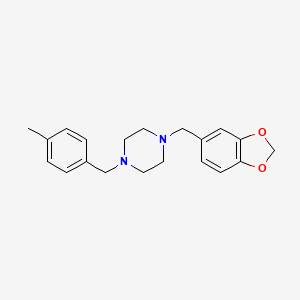
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylbenzyl)piperazine
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylbenzyl)piperazine, commonly known as MBDB, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been studied for its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
Molecular Structures and Intermolecular Interactions
- Study on Molecular Conformations : Research on 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines reveals that these compounds, despite having similar molecular structures, exhibit different intermolecular interactions. Specifically, while the 3-fluorobenzoyl analog forms hydrogen bonds resulting in a three-dimensional structure, the 2,6-difluorobenzoyl and 2,4-dichlorobenzoyl analogs lack such hydrogen bonding (Mahesha et al., 2019).
Crystallography and Conformational Analysis
- Crystal Structure Analysis : The hydrated salt form of 1-piperonylpiperazinium 4-nitrobenzoate, a derivative of 1-(1,3-benzodioxol-5-ylmethyl)piperazine, was studied, revealing insights into its crystal structure and the conformation of the piperazinium ring (Kavitha et al., 2014).
Potential Antimalarial Agents
- Antimalarial Activity Research : Certain derivatives of (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine, which are structurally related to 1-(1,3-benzodioxol-5-ylmethyl)piperazine, have been identified as potential anti-malarial agents. The study highlighted the significance of specific functional groups for antimalarial activity (Cunico et al., 2009).
Biological Activities in Novel Compounds
- Biological Activity of Piperazine Derivatives : A study on 1,3,4-thiadiazole amide compounds containing piperazine revealed that certain derivatives exhibited inhibitory effects against Xanthomonas campestris pv. oryzae, indicating their potential use in biological applications (Xia, 2015).
Applications in Receptor Binding Assays
- Receptor Affinity Studies : Research into pyrazolo[1,5-α]pyridines containing piperazine (related to 1-(1,3-benzodioxol-5-ylmethyl)piperazine) showed their potential as ligands for dopamine receptors, indicating applications in neurological studies (Guca, 2014).
Applications in Antipsychotic Medication
- Antipsychotic Drug Research : A study of the crystal structure of a piperonyl analogue of clozapine, which shares structural similarities with 1-(1,3-benzodioxol-5-ylmethyl)piperazine, provided insights into the compound's conformation, relevant to its role as an antipsychotic (Capuano et al., 2000).
Antimicrobial Activities
- Synthesis of Antimicrobial Agents : The synthesis of 1,4-disubstituted 1,2,3-triazole derivatives, which include piperazine structures similar to 1-(1,3-benzodioxol-5-ylmethyl)piperazine, showed moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
Organotin(IV) Derivatives and Biological Activities
- Organotin(IV) Derivative Study : Research on organotin(IV) derivatives incorporating 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioate revealed significant antibacterial, antifungal, and cytotoxic activities, suggesting potential applications in medicinal chemistry (Shaheen et al., 2018).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-2-4-17(5-3-16)13-21-8-10-22(11-9-21)14-18-6-7-19-20(12-18)24-15-23-19/h2-7,12H,8-11,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFYXKKOCHLEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



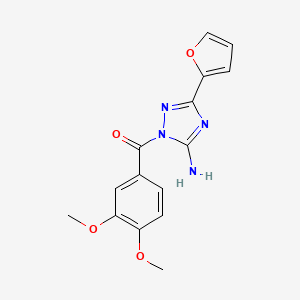
![({4-methyl-5-[4-(propionylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5831400.png)

![2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5831424.png)
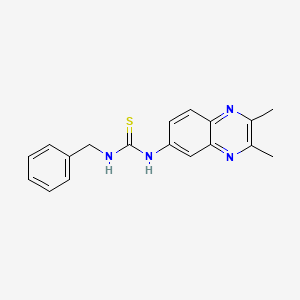
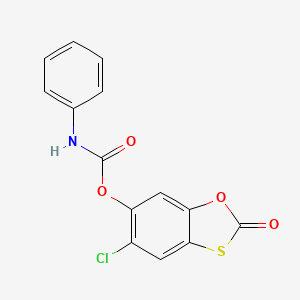
![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B5831444.png)
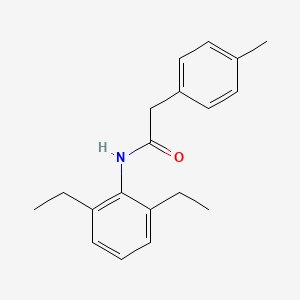

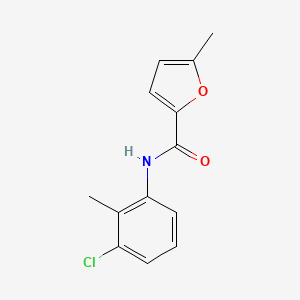


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5831484.png)
